
6-Hydroxymethyl-7,8-dihydropterin
Descripción general
Descripción
La 6-Hidroximetil-7,8-Dihidropterina es un compuesto orgánico que pertenece a la clase de las pterinas y sus derivados. Estos compuestos son compuestos aromáticos policíclicos que contienen una porción de pterina, que consiste en un anillo de pteridina que lleva una cetona y un grupo amina para formar 2-aminopteridin-4(3H)-ona . Este compuesto juega un papel crucial en la vía biosintética del folato, que es esencial para la supervivencia de muchos microorganismos .
Métodos De Preparación
La síntesis de 6-Hidroximetil-7,8-Dihidropterina implica varios pasos. Un método común incluye la conversión de 7,8-dihidroneopterina a 6-Hidroximetil-7,8-Dihidropterina utilizando dihidroneopterina aldolasa . Esta enzima puede utilizar L-treo-dihidroneopterina y D-eritro-dihidroneopterina como sustratos para la formación de 6-Hidroximetil-7,8-Dihidropterina . Los métodos de producción industrial a menudo involucran el uso de microorganismos genéticamente modificados para producir la enzima requerida para esta conversión .
Análisis De Reacciones Químicas
La 6-Hidroximetil-7,8-Dihidropterina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La 6-Hidroximetil-7,8-Dihidropterina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios derivados de pterina.
Mecanismo De Acción
El mecanismo de acción de la 6-Hidroximetil-7,8-Dihidropterina implica su papel como sustrato para la enzima 6-Hidroximetil-7,8-Dihidropterina pirofosfoquinasa. Esta enzima cataliza la transferencia de pirofosfato desde el ATP a 6-Hidroximetil-7,8-Dihidropterina, que es la primera reacción en la vía biosintética del folato . La unión del ATP provoca un cambio conformacional en la enzima, lo que permite que el sustrato se una y la reacción proceda .
Comparación Con Compuestos Similares
La 6-Hidroximetil-7,8-Dihidropterina es similar a otros derivados de pterina, como:
6-Hidroximetilpterina difosfato: Otro compuesto en la vía biosintética del folato.
2-amino-4-hidroxi-6-hidroximetil-7,8-dihidropteridina: Un compuesto estrechamente relacionado con propiedades químicas similares.
Lo que diferencia a la 6-Hidroximetil-7,8-Dihidropterina es su papel específico en la vía biosintética del folato y su potencial como objetivo para agentes antimicrobianos .
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNNQTXUGLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274264 | |
| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-03-5 | |
| Record name | 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymethyl-7,8-Dihydropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263018.png)
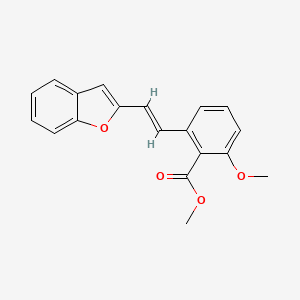
![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263026.png)
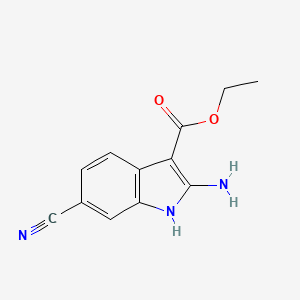
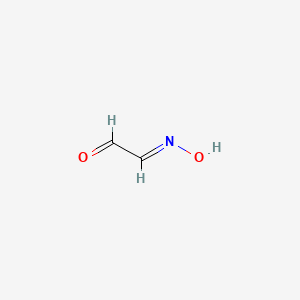
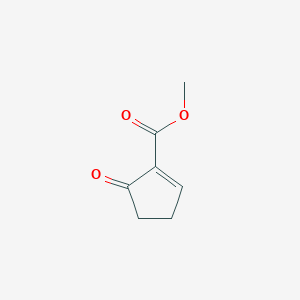

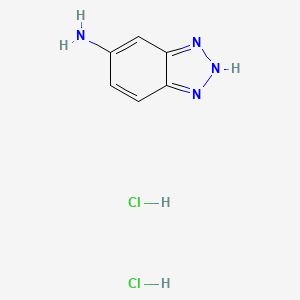
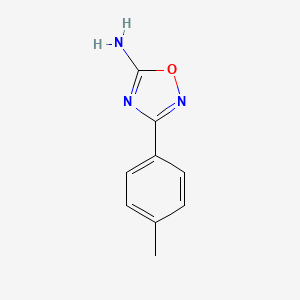


![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)
![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3263107.png)

